molecular formula C10H8ClFN2O2 B1421847 5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1258650-66-6

5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1421847
CAS RN: 1258650-66-6
M. Wt: 242.63 g/mol
InChI Key: URVCIFICNABJMP-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The presence of a chloro and fluoro substituent on the phenyl ring could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazolidine-2,4-dione ring, which contains two carbonyl groups and a nitrogen atom. The phenyl ring, attached at the 5-position, carries both chloro and fluoro substituents at the 2- and 4-positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the carbonyl groups in the imidazolidine-2,4-dione ring, as well as the halogen substituents on the phenyl ring. The compound could potentially undergo a variety of reactions, including nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar carbonyl groups and halogen substituents would likely make the compound relatively polar .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study identified certain derivatives of imidazolidine-2,4-dione as having significant potential as antidepressant and anxiolytic agents. These compounds demonstrated affinity for serotonin receptors and inhibitory activity for phosphodiesterases, with one specific derivative showing potential in in vivo studies for its antidepressant and anxiolytic effects, surpassing the performance of a reference anxiolytic drug in tests. The study also highlighted the importance of the fluorinated arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione in producing lead compounds for these applications, as demonstrated through molecular modeling and pharmacological testing (Zagórska et al., 2016).

Anticonvulsant and Neurological Benefits

Research has also demonstrated the effectiveness of certain derivatives of imidazolidine-2,4-dione in anticonvulsant applications. One study focusing on 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives established their efficacy in anticonvulsant activities. The derivatives were evaluated in common models used for identifying anticonvulsant candidates, with certain derivatives showing more potency and less neurotoxicity than standard antiepileptic drugs (Malik et al., 2014). Another study synthesized and biologically characterized a thiazolidine-2,4-dione analogue as a selective sphingosine kinase-2 (SphK2) inhibitor. The compound was shown to inhibit growth and induce apoptotic effects in certain cells, suggesting its potential as a lead anticancer agent. This emphasizes the role of imidazolidine-2,4-dione derivatives in neurological and potentially oncological research (Liu et al., 2013).

Novel Antioxidant in Chronic Kidney Disease

NZ-419, a derivative of imidazolidine-2,4-dione, has been identified as an intrinsic antioxidant that could prevent the initiation and/or progression of chronic renal failure in rats. Studies indicate that orally administered NZ-419 can significantly inhibit the decrease in creatinine clearance and the increase in serum creatinine, suggesting its potential role in managing chronic kidney disease (Ienaga et al., 2009).

Safety and Hazards

As with any chemical compound, handling “5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The study of heterocyclic compounds and halogenated aromatic compounds is a vibrant field in medicinal chemistry. This compound, with its combination of these features, could potentially be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(12)4-7(6)11/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVCIFICNABJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181928
Record name 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

1258650-66-6
Record name 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
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5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

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